An In-depth Technical Guide to 4-Chloro-5-(difluoromethyl)-1,3-thiazole: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 4-Chloro-5-(difluoromethyl)-1,3-thiazole: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its diverse biological activities.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in a range of approved drugs and biologically active compounds.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-chloro-5-(difluoromethyl)-1,3-thiazole, a key building block for the synthesis of novel bioactive molecules.
Chemical Structure and Properties
4-Chloro-5-(difluoromethyl)-1,3-thiazole possesses a unique combination of substituents that influence its reactivity and potential applications. The electron-withdrawing nature of the chlorine atom at the 2-position and the difluoromethyl group at the 5-position significantly impacts the electron density of the thiazole ring.
dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label="S"]; N_node [label="N"]; Cl [label="Cl"]; C_alpha [label="C"]; F1 [label="F"]; F2 [label="F"]; H_alpha [label="H"]; C4 [label=""]; C5 [label=""]; C2 [label=""];
// Thiazole ring S -- C2 [len=1.5]; C2 -- N_node [len=1.5]; N_node -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- S [len=1.5];
// Substituents C2 -- Cl [len=1.5]; C5 -- C_alpha [len=1.5]; C_alpha -- F1 [len=1.0]; C_alpha -- F2 [len=1.0]; C_alpha -- H_alpha [len=1.0];
// Positioning S [pos="0,1!"]; N_node [pos="1.3,-0.5!"]; C4 [pos="0.5,-1.5!"]; C5 [pos="-0.8,-0.5!"]; C2 [pos="0.8,0.5!"]; Cl [pos="1.8,1.2!"]; C_alpha [pos="-2.0,-1.0!"]; F1 [pos="-2.8,-0.5!"]; F2 [pos="-2.5,-2.0!"]; H_alpha [pos="-1.5,-1.8!"]; } "Chemical structure of 4-chloro-5-(difluoromethyl)-1,3-thiazole"
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₂NS | [3] |
| Molecular Weight | 169.58 g/mol | Calculated |
| Appearance | White to pale yellow crystal or colorless liquid | [4] |
| Melting Point | 31 °C (for the analogous 2-chloro-5-chloromethyl-1,3-thiazole) | [4] |
| Boiling Point | 268.6±32.0 °C (Predicted for the analogous 2-chloro-5-chloromethyl-1,3-thiazole) | [5] |
| Solubility | Soluble in methanol | [5] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 4-position of the thiazole ring and a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. For the analogous 2-chloro-5-chloromethyl-1,3-thiazole, the proton at the 4-position appears as a singlet at 7.50 ppm, and the two protons of the chloromethyl group appear as a singlet at 4.72 ppm in CDCl₃.[6]
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, F, N, S). For comparison, the predicted ¹³C NMR chemical shifts for the analogous 2-chloro-5-chloromethyl-1,3-thiazole are approximately 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), and 37.1 (-CH₂-).[5]
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, C=C, C-Cl, and C-F bonds within the molecule.
Synthesis and Reactivity
The synthesis of 4-chloro-5-(difluoromethyl)-1,3-thiazole can be approached through various strategies, often involving the construction of the thiazole ring followed by or concurrent with the introduction of the chloro and difluoromethyl substituents. While a specific, detailed protocol for this exact molecule is not widely published, methods for analogous compounds provide a strong foundation.
A plausible synthetic route can be adapted from the established synthesis of 2-chloro-5-chloromethyl-1,3-thiazole.[6][7] This typically involves the reaction of an appropriate isothiocyanate precursor with a chlorinating agent.
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A [label="3-Chloro-1-isothiocyanato-1-propene"]; B [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Chloro-5-chloromethyl-1,3-thiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="Chlorination/\nCyclization"]; B -> C; } "General synthetic approach for a related thiazole"
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole (Analogous Compound) [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloro-1-isothiocyanato-1-propene in a solvent such as chloroform.
-
Chlorination: While stirring, introduce a chlorinating agent (e.g., sulfuryl chloride) to the solution. The reaction is typically carried out at a controlled temperature.
-
Workup: After the reaction is complete, the mixture is cooled and poured into an aqueous solution of a weak base (e.g., sodium carbonate) to neutralize any excess acid.
-
Extraction: The product is then extracted into an organic solvent, such as ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 2-chloro-5-chloromethyl-1,3-thiazole.
To synthesize the target molecule, 4-chloro-5-(difluoromethyl)-1,3-thiazole, a precursor containing the difluoromethyl group would be required.
Reactivity:
The reactivity of the 4-chloro-5-(difluoromethyl)-1,3-thiazole ring is dictated by the electronic effects of its substituents.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by nucleophiles. This reaction is a key step in the synthesis of more complex thiazole derivatives.[8]
-
Reactions at the Difluoromethyl Group: The difluoromethyl group can also participate in reactions, although it is generally more stable than a chloromethyl group.
-
Electrophilic Substitution: The thiazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the substituents may deactivate the ring towards this type of reaction.
Applications in Drug Development and Agrochemicals
Thiazole derivatives are of significant interest in both the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.[9]
Agrochemicals: 4-Chloro-5-(difluoromethyl)-1,3-thiazole is a key intermediate in the synthesis of certain pesticides. For instance, the structurally related 2-chloro-5-chloromethylthiazole is a crucial building block for neonicotinoid insecticides.[10] The difluoromethyl group can enhance the efficacy and modify the properties of the final active ingredient. Thifluzamide, a fungicide, contains a thiazole core, highlighting the importance of this heterocycle in developing crop protection agents.[9][11]
Pharmaceuticals: The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. The unique electronic properties of 4-chloro-5-(difluoromethyl)-1,3-thiazole make it an attractive starting material for the synthesis of novel drug candidates. The introduction of the difluoromethyl group can improve metabolic stability and bioavailability.
Safety and Handling
4-Chloro-5-(difluoromethyl)-1,3-thiazole and its analogs are hazardous chemicals and should be handled with appropriate safety precautions.
-
Toxicity: The analogous compound, 2-chloro-5-chloromethylthiazole, is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[12]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid direct contact with the skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][13]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[13]
Conclusion
4-Chloro-5-(difluoromethyl)-1,3-thiazole is a valuable and versatile building block in synthetic chemistry. Its unique combination of a thiazole core with chloro and difluoromethyl substituents provides a platform for the development of novel compounds with potential applications in both the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and properties is essential for researchers and scientists working in these fields. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential.
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European Patent Office. (1997, February 20). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - European Patent Office - EP 0794180 B1. Retrieved from [Link]
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Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
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PubChemLite. 2-(chloromethyl)-5-(difluoromethyl)-1,3-thiazole. Retrieved from [Link]
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SpectraBase. 2-CHLOROTHIAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Unknown Source. 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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Unknown Source. MSDS of 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]
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